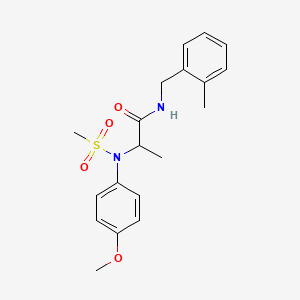
N~1~-(4-chlorobenzyl)-N~2~-(2-fluorophenyl)-N~2~-(methylsulfonyl)glycinamide
Übersicht
Beschreibung
N~1~-(4-chlorobenzyl)-N~2~-(2-fluorophenyl)-N~2~-(methylsulfonyl)glycinamide, also known as ABT-639, is a selective T-type calcium channel blocker. It is a potent and highly selective compound that has been extensively studied for its potential use in treating various diseases.
Wirkmechanismus
N~1~-(4-chlorobenzyl)-N~2~-(2-fluorophenyl)-N~2~-(methylsulfonyl)glycinamide selectively blocks T-type calcium channels, which are involved in the regulation of neuronal excitability. By blocking these channels, N~1~-(4-chlorobenzyl)-N~2~-(2-fluorophenyl)-N~2~-(methylsulfonyl)glycinamide reduces neuronal excitability and prevents the generation of abnormal electrical activity in the brain. This mechanism of action is believed to underlie the antiepileptic, analgesic, and anxiolytic effects of N~1~-(4-chlorobenzyl)-N~2~-(2-fluorophenyl)-N~2~-(methylsulfonyl)glycinamide.
Biochemical and Physiological Effects:
N~1~-(4-chlorobenzyl)-N~2~-(2-fluorophenyl)-N~2~-(methylsulfonyl)glycinamide has been shown to have a variety of biochemical and physiological effects. It has been shown to reduce the frequency and severity of seizures in animal models of epilepsy. N~1~-(4-chlorobenzyl)-N~2~-(2-fluorophenyl)-N~2~-(methylsulfonyl)glycinamide has also been shown to reduce pain in animal models of neuropathic pain and migraine. Additionally, N~1~-(4-chlorobenzyl)-N~2~-(2-fluorophenyl)-N~2~-(methylsulfonyl)glycinamide has been shown to reduce anxiety-like behavior in animal models of anxiety disorders.
Vorteile Und Einschränkungen Für Laborexperimente
N~1~-(4-chlorobenzyl)-N~2~-(2-fluorophenyl)-N~2~-(methylsulfonyl)glycinamide has several advantages for lab experiments. It is a highly selective compound that can be used to selectively block T-type calcium channels in various tissues and organs. N~1~-(4-chlorobenzyl)-N~2~-(2-fluorophenyl)-N~2~-(methylsulfonyl)glycinamide is also highly potent, which allows for the use of lower concentrations in experiments. However, N~1~-(4-chlorobenzyl)-N~2~-(2-fluorophenyl)-N~2~-(methylsulfonyl)glycinamide has several limitations. It is a relatively new compound, and its long-term effects and safety profile are not well understood. Additionally, N~1~-(4-chlorobenzyl)-N~2~-(2-fluorophenyl)-N~2~-(methylsulfonyl)glycinamide has a short half-life, which may limit its use in certain experiments.
Zukünftige Richtungen
The potential use of N~1~-(4-chlorobenzyl)-N~2~-(2-fluorophenyl)-N~2~-(methylsulfonyl)glycinamide in treating various diseases has generated significant interest in the scientific community. There are several future directions for research on N~1~-(4-chlorobenzyl)-N~2~-(2-fluorophenyl)-N~2~-(methylsulfonyl)glycinamide. One direction is to further investigate the long-term effects and safety profile of N~1~-(4-chlorobenzyl)-N~2~-(2-fluorophenyl)-N~2~-(methylsulfonyl)glycinamide. Another direction is to explore the potential use of N~1~-(4-chlorobenzyl)-N~2~-(2-fluorophenyl)-N~2~-(methylsulfonyl)glycinamide in treating other neurological disorders, such as Parkinson's disease and Alzheimer's disease. Additionally, there is a need to develop more selective and potent T-type calcium channel blockers that can be used in combination with N~1~-(4-chlorobenzyl)-N~2~-(2-fluorophenyl)-N~2~-(methylsulfonyl)glycinamide to enhance its therapeutic effects.
Wissenschaftliche Forschungsanwendungen
N~1~-(4-chlorobenzyl)-N~2~-(2-fluorophenyl)-N~2~-(methylsulfonyl)glycinamide has been extensively studied for its potential use in treating various diseases. It has been shown to have antiepileptic, analgesic, and anxiolytic effects in preclinical studies. N~1~-(4-chlorobenzyl)-N~2~-(2-fluorophenyl)-N~2~-(methylsulfonyl)glycinamide has also been studied for its potential use in treating neuropathic pain, migraine, and anxiety disorders.
Eigenschaften
IUPAC Name |
N-[(4-chlorophenyl)methyl]-2-(2-fluoro-N-methylsulfonylanilino)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16ClFN2O3S/c1-24(22,23)20(15-5-3-2-4-14(15)18)11-16(21)19-10-12-6-8-13(17)9-7-12/h2-9H,10-11H2,1H3,(H,19,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YNCBORNGUHDANL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)N(CC(=O)NCC1=CC=C(C=C1)Cl)C2=CC=CC=C2F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16ClFN2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
370.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![N-[3-(dimethylamino)propyl]-N,3,5-trimethyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidine-6-carboxamide](/img/structure/B3933111.png)
![1-ethoxy-2-[3-(4-methylphenoxy)propoxy]benzene](/img/structure/B3933118.png)
![(3,4-dichlorophenyl)[2-(4-morpholinyl)-5-nitrophenyl]methanone](/img/structure/B3933125.png)

![(4-{1-acetyl-3-[(4-methylphenyl)sulfonyl]-2-imidazolidinyl}phenyl)dimethylamine](/img/structure/B3933142.png)
![2-(4-methyl-3-nitrophenyl)-2-oxoethyl 3-(3,5-dioxo-4-azatricyclo[5.2.1.0~2,6~]dec-4-yl)propanoate](/img/structure/B3933150.png)
![(4-methoxyphenyl)[5-nitro-2-(1-pyrrolidinyl)phenyl]methanone](/img/structure/B3933153.png)
![N~2~-(4-ethoxyphenyl)-N~2~-[(4-methylphenyl)sulfonyl]-N~1~-(tetrahydro-2-furanylmethyl)glycinamide](/img/structure/B3933158.png)
![1-(hydroxymethyl)-4-(2-iodophenyl)-10-oxa-4-azatricyclo[5.2.1.0~2,6~]dec-8-ene-3,5-dione](/img/structure/B3933164.png)

![2-[4-[(1-ethyl-3,5-dimethyl-1H-pyrazol-4-yl)methyl]-1-(3-phenylpropyl)-2-piperazinyl]ethanol](/img/structure/B3933173.png)

![9-(4-fluorobenzyl)-2,9-dihydro-3H-imidazo[1,2-a]benzimidazole hydrochloride](/img/structure/B3933198.png)
![4-[(diethylamino)methyl]-5-ethyl-N-(tetrahydro-2H-pyran-2-ylmethyl)-2-furamide](/img/structure/B3933209.png)